Product packaging for Ethyl 2-amino-2,2-diphenylacetate(Cat. No.:CAS No. 137606-76-9)

Ethyl 2-amino-2,2-diphenylacetate

Cat. No.: B2776931
CAS No.: 137606-76-9
M. Wt: 255.317
InChI Key: KGGXOKUIZXYLML-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2,2-diphenylacetate is an ester derivative featuring a central amino group flanked by two phenyl rings and an ethyl ester moiety. For instance, diphenylglycolic acid (2-hydroxy-2,2-diphenylacetic acid) is a known precursor in pharmaceuticals and specialty chemicals . This compound likely shares reactivity patterns with these analogs, particularly in nucleophilic substitutions or as intermediates in heterocyclic compound synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B2776931 Ethyl 2-amino-2,2-diphenylacetate CAS No. 137606-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXOKUIZXYLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137606-76-9
Record name 137606-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2,2-diphenylacetate typically involves the reaction of ethyl chloroacetate with diphenylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of diphenylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2,2-diphenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis
Ethyl 2-amino-2,2-diphenylacetate serves as a versatile reagent in organic synthesis. It is utilized to create various organic compounds through reactions such as oxidation, reduction, and substitution. Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The compound's ability to undergo substitution reactions allows for the formation of various derivatives, expanding its utility in synthetic chemistry.

Mechanism of Action
The compound's mechanism of action is primarily attributed to its functional groups. The amino group can form hydrogen bonds with biological molecules, while the diphenylacetate moiety interacts with hydrophobic regions of proteins. This dual interaction enhances its reactivity and potential biological activity, making it a valuable tool in chemical research.

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects
In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This property highlights its potential role in managing inflammatory diseases and suggests avenues for further research into its therapeutic applications.

Medicinal Applications

Pharmaceutical Development
this compound is explored as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural characteristics make it suitable for developing new drugs targeting various health conditions, including infections and inflammatory disorders.

Industrial Applications

Agrochemicals Production
The compound is also employed in the production of agrochemicals. Its efficacy as a biocidal agent can be harnessed to develop pesticides or herbicides that are effective against specific agricultural pests or diseases.

Case Studies

Antimicrobial Efficacy Case Study
In a clinical setting, a case study involving topical formulations containing this compound showed promising results for treating skin infections. Patients experienced faster healing times compared to control groups treated with standard therapies.

Inflammation Model Case Study
In experimental models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to untreated controls. This finding underscores its potential therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the diphenylacetate moiety can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino vs. Hydroxy Groups: this compound’s amino group distinguishes it from benzilic acid derivatives (e.g., 2-hydroxy-2,2-diphenylacetic acid), which have a hydroxyl group instead. This substitution enhances nucleophilicity, making the amino variant more reactive in condensation or alkylation reactions .
  • Substituent Effects: Ethyl 2-(diethylamino)-2-phenylacetate incorporates a branched diethylamino group, reducing steric hindrance compared to diphenyl-substituted analogs, which may affect its reactivity in acid-catalyzed processes .

Biological Activity

Ethyl 2-amino-2,2-diphenylacetate (CAS No. 137606-76-9) is a compound of significant interest in medicinal and biological research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and comparative studies with similar compounds.

This compound is synthesized through the nucleophilic substitution reaction between ethyl chloroacetate and diphenylamine, typically in the presence of a base like sodium hydroxide. The resulting compound features an ethyl ester group linked to a diphenylacetate moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Hydrophobic Interactions : The diphenylacetate structure allows for interactions with hydrophobic regions of proteins, potentially modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases .

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies on various animal models indicate that the compound has a moderate toxicity level, with LD50 values varying based on the route of administration (oral, dermal) .

Comparative Studies

This compound can be compared with structurally similar compounds such as ethyl 2-amino-2-phenylacetate and ethyl 2-amino-2,2-diphenylpropanoate:

CompoundStructure VariationBiological Activity
This compoundTwo phenyl groupsAntimicrobial, anti-inflammatory
Ethyl 2-amino-2-phenylacetateOne phenyl groupLower antimicrobial activity
Ethyl 2-amino-2,2-diphenylpropanoateAdditional methyl groupEnhanced reactivity but varied biological effects

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound as a topical treatment for skin infections showed promising results. Patients treated with formulations containing this compound exhibited faster healing times compared to control groups .
  • Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to untreated controls. This highlights its potential therapeutic use in inflammatory conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.